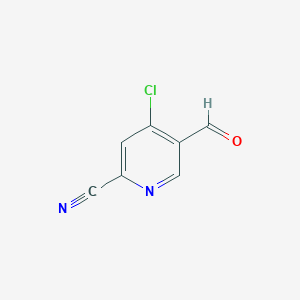
4-Chloro-5-formylpicolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-formylpicolinonitrile is an organic compound with the molecular formula C7H3ClN2O It is a derivative of picolinonitrile, featuring a chloro group at the 4-position and a formyl group at the 5-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-formylpicolinonitrile typically involves the chlorination of 5-formylpicolinonitrile. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the chloro group at the desired position . The reaction conditions generally involve heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-Chloro-5-formylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-5-carboxypicolinonitrile.
Reduction: 4-Chloro-5-hydroxymethylpicolinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-5-formylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-5-formylpicolinonitrile depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the formyl and chloro groups, which can undergo nucleophilic attack. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-formylpicolinonitrile
- 5-Chloro-4-formylpicolinonitrile
- 4-Chloro-5-methylpicolinonitrile
Uniqueness
4-Chloro-5-formylpicolinonitrile is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure makes it valuable for specific synthetic applications and potential biological activities.
属性
分子式 |
C7H3ClN2O |
|---|---|
分子量 |
166.56 g/mol |
IUPAC 名称 |
4-chloro-5-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-7-1-6(2-9)10-3-5(7)4-11/h1,3-4H |
InChI 键 |
WCJNDLWOJMRVIE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=C1Cl)C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


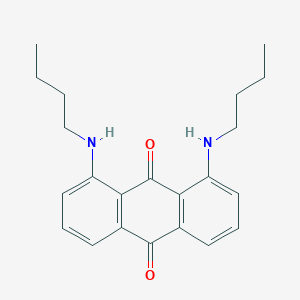
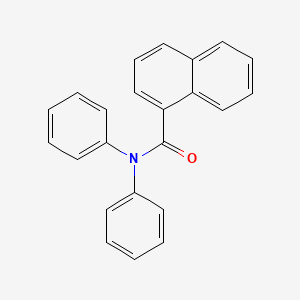

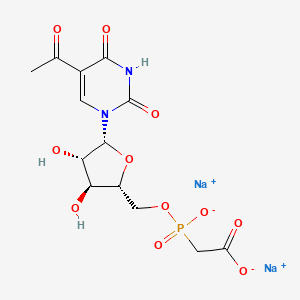

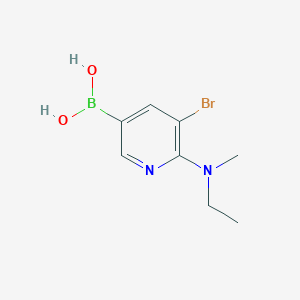
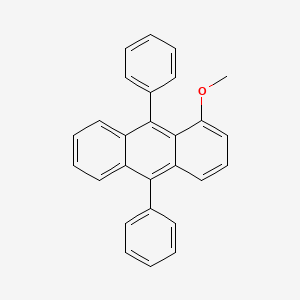
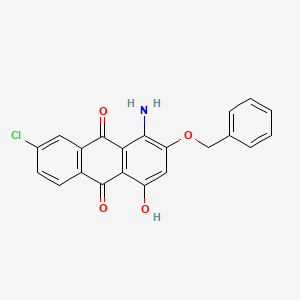
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)

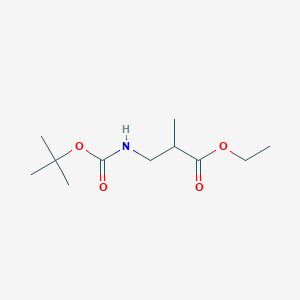
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)


